molecular formula C24H28FN5O3S B305987 2-{[4-ethyl-5-({[(4-isopropylphenoxy)acetyl]amino}methyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-fluorophenyl)acetamide

2-{[4-ethyl-5-({[(4-isopropylphenoxy)acetyl]amino}methyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-fluorophenyl)acetamide

Cat. No. B305987
M. Wt: 485.6 g/mol
InChI Key: FEPNTFHPCZNYLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[4-ethyl-5-({[(4-isopropylphenoxy)acetyl]amino}methyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-fluorophenyl)acetamide is a chemical compound that has been developed for scientific research purposes. It is a potent and selective inhibitor of a specific enzyme that is involved in various physiological and pathological processes.

Mechanism of Action

2-{[4-ethyl-5-({[(4-isopropylphenoxy)acetyl]amino}methyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-fluorophenyl)acetamide works by selectively inhibiting the activity of its target enzyme. This enzyme is involved in various physiological and pathological processes, including cell growth, proliferation, and differentiation. By inhibiting this enzyme, the compound can modulate these processes and potentially treat various diseases.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-{[4-ethyl-5-({[(4-isopropylphenoxy)acetyl]amino}methyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-fluorophenyl)acetamide depend on its target enzyme and the specific biological system being studied. In general, the compound has been shown to inhibit cell growth and proliferation and modulate immune cell function. It has also been shown to reduce the production of inflammatory cytokines and potentially treat neurological disorders.

Advantages and Limitations for Lab Experiments

One advantage of using 2-{[4-ethyl-5-({[(4-isopropylphenoxy)acetyl]amino}methyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-fluorophenyl)acetamide in lab experiments is its high potency and selectivity for its target enzyme. This allows researchers to study the specific effects of inhibiting this enzyme without affecting other biological processes. However, one limitation is that the compound may have off-target effects or affect other enzymes in the same pathway, which could complicate the interpretation of results.

Future Directions

There are several future directions for the study of 2-{[4-ethyl-5-({[(4-isopropylphenoxy)acetyl]amino}methyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-fluorophenyl)acetamide. One direction is to further investigate its potential as a therapeutic agent for cancer, immune disorders, and neurological disorders. Another direction is to study its effects on other biological processes and enzymes in the same pathway. Additionally, the compound could be modified to improve its potency, selectivity, and pharmacokinetic properties for potential clinical applications.

Synthesis Methods

The synthesis of 2-{[4-ethyl-5-({[(4-isopropylphenoxy)acetyl]amino}methyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-fluorophenyl)acetamide involves several steps, including the reaction of 4-isopropylphenol with acetic anhydride to form the corresponding acetate. The acetate is then reacted with 4-ethyl-5-(chloromethyl)-4H-1,2,4-triazole-3-thiol to form the desired product. The final compound is purified by column chromatography and characterized by various spectroscopic techniques.

Scientific Research Applications

2-{[4-ethyl-5-({[(4-isopropylphenoxy)acetyl]amino}methyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-fluorophenyl)acetamide has been extensively used in scientific research to study the role of its target enzyme in various physiological and pathological processes. It has been shown to inhibit the growth of cancer cells and reduce the proliferation of immune cells. It has also been used to study the role of its target enzyme in the development of neurological disorders such as Alzheimer's disease.

properties

Product Name

2-{[4-ethyl-5-({[(4-isopropylphenoxy)acetyl]amino}methyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-fluorophenyl)acetamide

Molecular Formula

C24H28FN5O3S

Molecular Weight

485.6 g/mol

IUPAC Name

N-[[4-ethyl-5-[2-(2-fluoroanilino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-2-(4-propan-2-ylphenoxy)acetamide

InChI

InChI=1S/C24H28FN5O3S/c1-4-30-21(13-26-22(31)14-33-18-11-9-17(10-12-18)16(2)3)28-29-24(30)34-15-23(32)27-20-8-6-5-7-19(20)25/h5-12,16H,4,13-15H2,1-3H3,(H,26,31)(H,27,32)

InChI Key

FEPNTFHPCZNYLD-UHFFFAOYSA-N

SMILES

CCN1C(=NN=C1SCC(=O)NC2=CC=CC=C2F)CNC(=O)COC3=CC=C(C=C3)C(C)C

Canonical SMILES

CCN1C(=NN=C1SCC(=O)NC2=CC=CC=C2F)CNC(=O)COC3=CC=C(C=C3)C(C)C

Origin of Product

United States

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